molecular formula C22H21N3O2S B12174061 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B12174061
M. Wt: 391.5 g/mol
InChI Key: SYECOLJFBMZPEF-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the reaction of 2-(1-methyl-1H-indol-3-yl)acetic acid with 1,2-diaminobenzene in the presence of a base such as lutidine and a solvent like dichloromethane . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing purification techniques such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is unique due to its specific combination of indole and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C22H21N3O2S/c1-27-13-12-25-11-10-18-19(8-5-9-20(18)25)24-21(26)14-17-15-28-22(23-17)16-6-3-2-4-7-16/h2-11,15H,12-14H2,1H3,(H,24,26)

InChI Key

SYECOLJFBMZPEF-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4

Origin of Product

United States

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